molecular formula C8H15NO2 B8254583 Butyl 2-methylaziridine-1-carboxylate

Butyl 2-methylaziridine-1-carboxylate

Cat. No.: B8254583
M. Wt: 157.21 g/mol
InChI Key: XPLLPVXEAGNREA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

butyl 2-methylaziridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-4-5-11-8(10)9-6-7(9)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLLPVXEAGNREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-methylaziridine-1-carboxylate typically involves the reaction of ethanolamine with di-tert-butyl dicarbonate to form tert-butyl (2-hydroxyethyl)carbamate. This intermediate is then reacted with tosyl chloride in the presence of potassium hydroxide to produce the desired aziridine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar steps as the laboratory synthesis, scaled up to accommodate larger quantities. The process would likely involve stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-methylaziridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction typically yields amines .

Mechanism of Action

Butyl 2-methylaziridine-1-carboxylate itself does not have a specific mechanism of action as it is primarily a building block for other molecules. Its significance lies in its ability to introduce the aziridine ring and the chiral center into more complex target molecules, which might then exhibit specific biological activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Substituents on Aziridine Ring Ester Group Chiral Centers
Butyl 2-methylaziridine-1-carboxylate 2-methyl, 1-carboxylate Butyl 1 (C2)
tert-Butyl (2R,3S)-3-methylaziridine-2-carboxylate 3-methyl, 2-carboxylate tert-Butyl 2 (C2, C3)
Butyl Acrylate N/A (acrylate ester) Butyl 0

Key Observations :

  • Chirality : The presence of two chiral centers in the tert-butyl derivative (vs. one in this compound) enables distinct stereochemical outcomes in reactions, such as asymmetric cycloadditions or polymerizations.

Physicochemical Properties

Table 2: Physical Property Comparison
Property This compound Butyl Acrylate
Boiling Point Not reported (estimated >150°C) 148°C
Flash Point Not reported 37°C (closed cup)
Water Solubility Likely low (organic-soluble) 1.6 g/L at 20°C
Stability Sensitive to acid/base catalysis Polymerizes if heated or contaminated

Key Observations :

  • Reactivity : Butyl acrylate is highly reactive due to its α,β-unsaturated ester structure, undergoing polymerization readily under heat or radical initiators . In contrast, aziridine carboxylates like this compound are more prone to ring-opening reactions (e.g., with nucleophiles or electrophiles).

Research Findings and Limitations

Data Gaps :

  • Quantitative reactivity metrics (e.g., ring-opening kinetics) for this compound are absent in the provided evidence.
  • Comparative toxicity studies between aziridine carboxylates and acrylate esters are needed.

Q & A

Q. How can the compound be applied in heterocyclic chemistry for synthesizing fused-ring systems?

  • Methodological Answer :
  • Cycloaddition strategies : React with alkynes via Huisgen 1,3-dipolar cycloaddition to form triazole-fused aziridines (see for Cu-catalyzed example) .
  • Photochemical activation : UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes; monitor via ¹H NMR .
  • Post-functionalization : Introduce click chemistry handles (e.g., alkyne tags) for bioconjugation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl 2-methylaziridine-1-carboxylate
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Butyl 2-methylaziridine-1-carboxylate

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